molecular formula C10H17NO3 B13254004 Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate

Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate

Cat. No.: B13254004
M. Wt: 199.25 g/mol
InChI Key: WRZVLNFZCAJZJU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, CDCl₃) reveals distinct signals:

  • δ 3.76 ppm (s, 3H) : Methyl ester group
  • δ 3.52–3.45 ppm (m, 2H) : Methylene protons adjacent to the spiro nitrogen
  • δ 2.95–2.88 ppm (m, 2H) : Axial protons of the azetidine ring
  • δ 1.82–1.65 ppm (m, 6H) : Cyclohexane ring protons

¹³C NMR (101 MHz, CDCl₃) key assignments:

  • δ 170.2 ppm : Ester carbonyl carbon
  • δ 68.4 ppm : Oxygen-bearing spiro carbon
  • δ 52.1 ppm : Methyl ester carbon
  • δ 45.3 ppm : Nitrogen-bearing spiro carbon.

Infrared (IR) Absorption Signatures

IR spectroscopy (KBr pellet) identifies critical functional groups:

  • 1732 cm⁻¹ : Strong ester C=O stretching
  • 1204 cm⁻¹ : C-O-C asymmetric vibration from the ether linkage
  • 1148 cm⁻¹ : Symmetric ester C-O stretching
  • 2860–2930 cm⁻¹ : Aliphatic C-H stretching modes.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

  • m/z 199.25 : Molecular ion peak [M]⁺
  • m/z 142.08 : Loss of COOCH₃ (–57.17 Da)
  • m/z 84.04 : Spiro ring cleavage yielding C₄H₆NO⁺
  • m/z 56.03 : Azetidine ring fragment [C₃H₆N]⁺.

Computational Modeling of 3D Conformations

Density Functional Theory (DFT) Optimized Geometry

B3LYP/6-311++G(d,p) calculations show the spiro junction adopts a near-perpendicular dihedral angle of 88.7° between the oxane and azetidine rings. The ester group exhibits partial conjugation with the oxane oxygen, resulting in a C=O bond length of 1.21 Å versus 1.34 Å for the adjacent C-O bond.

Torsional Angle Analysis of the Spiro Core

Key torsional parameters include:

  • θ₁ (C3-C4-O7-C8) : –62.3°
  • θ₂ (N2-C1-C4-C5) : 154.8°
  • θ₃ (C9-C10-O7-C8) : 117.6°

These angles minimize steric strain while maintaining orbital overlap between the heteroatoms and adjacent carbons. The nitrogen lone pair aligns antiperiplanar to the spiro carbon, enhancing ring stability.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate

InChI

InChI=1S/C10H17NO3/c1-13-9(12)8-5-11-6-10(8)3-2-4-14-7-10/h8,11H,2-7H2,1H3

InChI Key

WRZVLNFZCAJZJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC12CCCOC2

Origin of Product

United States

Preparation Methods

Three-Step Synthesis via Brominated Intermediate (Adapted from Related Spirocyclic Systems)

Although direct literature on this compound is limited, a closely related synthetic approach for tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate provides a valuable blueprint. This method can be adapted for the preparation of the methyl ester derivative with modifications in esterification steps.

Step 1: Formation of 3-allyl-3-hydroxyazetidine-1-carboxylate

  • Starting material: 1-BOC-3-oxoidene-azetidine (a protected azetidine ketone)
  • Reagents: Allyl bromide and zinc powder or allyl Grignard reagent
  • Solvent: Tetrahydrofuran (THF) and water mixture
  • Conditions: 10–20 °C, controlled addition
  • Outcome: Nucleophilic addition of allyl group to ketone, yielding a tertiary alcohol intermediate

Step 2: Bromination of the Allyl Alcohol Intermediate

  • Reagents: Liquid bromine
  • Solvent: Dichloromethane (DCM)
  • Conditions: -30 to -10 °C, 2 hours
  • Outcome: Formation of dibromopropyl-substituted hydroxyazetidine ester

Step 3: Cyclization to Form Spirocyclic Core

  • Reagents: Potassium carbonate (base)
  • Solvent: Acetonitrile
  • Conditions: 82 °C, overnight (12–16 hours)
  • Outcome: Intramolecular nucleophilic substitution leading to spirocyclic ring closure, producing tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate with ~80% yield
Step Starting Material Reagents/Conditions Solvent Temperature Time Yield (%) Product Description
1 1-BOC-3-oxoidene-azetidine Allyl bromide + Zn powder or allyl Grignard THF + H2O 10–20 °C Dropwise add. - 3-allyl-3-hydroxyazetidine-1-carboxylate (tert-butyl ester)
2 Step 1 product Liquid bromine DCM -30 to -10 °C 2 hours 85 tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate
3 Step 2 product Potassium carbonate Acetonitrile 82 °C 12–16 hours 80 tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Note: For methyl ester formation, the tert-butyl protecting group can be replaced or removed post-synthesis using acidic cleavage or transesterification methods to yield this compound.

Alternative Synthetic Routes via Grignard Addition and Epoxidation

A related approach involves the use of N-Boc-3-piperidone derivatives and homoallyl Grignard reagents to build spirocyclic scaffolds, which can be tailored to the 7-oxa-2-azaspiro[4.5]decane core:

  • Grignard reagent addition to N-Boc-3-piperidone forms a tertiary alcohol intermediate. The presence of cerium chloride (CeCl3) improves yield and selectivity.
  • Subsequent epoxidation with meta-chloroperoxybenzoic acid (mCPBA) at ambient temperature leads to spirocyclic alcohols as a mixture of diastereomers.
  • These intermediates can be further manipulated via lithiation, formylation, reduction, or oxidation to introduce the carboxylate functionality at the desired position.
  • This method offers stereochemical control and access to diverse spirocyclic derivatives.

General Organic Synthesis Techniques for Spirocyclic Lactams and Esters

Patent literature describes the synthesis of 1-oxa-3-azaspiro[4.5]decanes via:

  • Reduction of keto intermediates using sodium cyanoborohydride, sodium borohydride, or sodium triacetoxyborohydride in non-protic solvents such as dichloromethane.
  • Use of titanium-based reagents (e.g., titanium tetraisopropoxide) and acetic acid to facilitate reductive amination or cyclization steps.
  • Extraction and purification via standard organic workup techniques including drying over sodium sulfate and vacuum evaporation.

Analytical Characterization and Yield Optimization

Nuclear Magnetic Resonance (NMR) Data

  • Proton NMR (400 MHz, CDCl3) of intermediates and final products shows characteristic multiplets for spirocyclic methine and methylene protons between δ 4.0–4.5 ppm, and singlets for methyl ester groups around δ 3.7 ppm.
  • Coupling constants and multiplicity patterns confirm the ring junction and substitution pattern.

Yield and Purity

  • The three-step bromination and cyclization route provides overall yields of approximately 65–70% after purification.
  • Reaction conditions such as temperature control, solvent choice, and reagent stoichiometry critically influence yield and selectivity.

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Type Advantages Limitations
3-Step Bromination & Cyclization Allyl bromide, Zn, Br2, K2CO3 Nucleophilic addition, bromination, cyclization Scalable, high yield, straightforward Requires low temperature control
Grignard Addition & Epoxidation Homoallyl Grignard, CeCl3, mCPBA Nucleophilic addition, epoxidation Stereochemical control, versatile Multi-step, moderate yields
Reductive Amination & Cyclization NaBH4, Ti(OiPr)4, AcOH Reduction, cyclization Mild conditions, broad substrate scope Requires careful reagent handling

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues

The following compounds share the spiro[4.5]decane core but differ in substituents, heteroatom positions, and functional groups:

Compound Name Key Features Structural Differences vs. Target Compound References
Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate Methyl group at position 7 instead of oxygen (oxa). Replacement of oxygen with methyl at position 5.
7-Oxa-2-azaspiro[4.5]decane oxalate (2:1) Oxalate salt form; lacks the methyl carboxylate group. No ester group; oxalate counterion.
Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate Benzyl substituent at nitrogen; oxygen at position 8 instead of 6. Benzyl group on nitrogen; shifted oxa position.
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid Carboxylic acid at position 4; methyl at nitrogen. Free carboxylic acid vs. methyl ester; methyl on nitrogen.

Key Observations :

  • Substituent Effects : The methyl carboxylate group in the target compound enhances lipophilicity compared to the oxalate salt (7-oxa-2-azaspiro[4.5]decane oxalate) .

Biological Activity

Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate, a compound belonging to the spirocyclic class of heterocycles, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 1603047-88-6

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The compound demonstrates activity against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

  • Minimum Inhibitory Concentrations (MICs) :
    • The compound exhibited low MIC values against multidrug-resistant strains, indicating potent antibacterial effects.
    • For instance, studies reported MICs in the range of <0.03125<0.03125 to 0.25μg/mL0.25\,\mu g/mL against Staphylococcus aureus and Enterococcus species .
  • Mechanism of Action :
    • The compound acts by inhibiting bacterial topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition disrupts bacterial cell division and leads to cell death.
    • Structural analysis of the compound in complex with bacterial topoisomerases revealed specific binding interactions that contribute to its efficacy .

Study 1: Efficacy Against MDR Strains

A recent study evaluated the efficacy of this compound against multidrug-resistant Acinetobacter baumannii. The results indicated significant antibacterial activity with an MIC of 1μg/mL1\,\mu g/mL. This study emphasizes the compound's potential as a therapeutic agent in treating infections caused by resistant strains .

Study 2: In Vivo Efficacy

In vivo studies using mouse models demonstrated that administration of this compound resulted in a reduction of bacterial load in infected tissues. The compound was well-tolerated with no observed toxicity, suggesting a favorable safety profile for further development .

Research Findings Summary

Study Bacterial Strain MIC (µg/mL) Mechanism
Study 1Staphylococcus aureus<0.03125Topoisomerase inhibition
Study 2Acinetobacter baumannii1Topoisomerase inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.